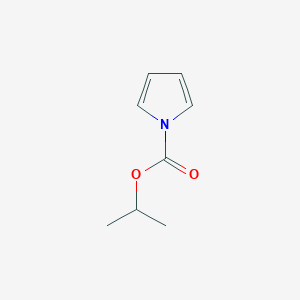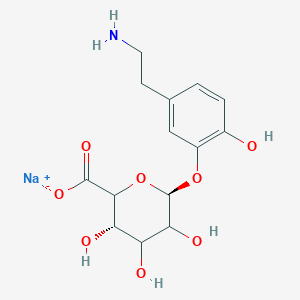
N-(beta-Hydroxyphenethyl)dibenzylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(beta-Hydroxyphenethyl)dibenzylamine hydrochloride typically involves a multi-step synthetic route. One common method starts with dibenzylamine, which undergoes a series of reactions including hydroxylation and subsequent hydrochloride formation. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the reaction conditions and minimize the production costs while ensuring the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(beta-Hydroxyphenethyl)dibenzylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst under high pressure.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction typically produces an amine .
Scientific Research Applications
N-(beta-Hydroxyphenethyl)dibenzylamine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(beta-Hydroxyphenethyl)dibenzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Dibenzylamine: A related compound used in similar applications but lacks the hydroxyl group.
N-Benzylbenzylamine: Another similar compound with different functional groups and properties.
Uniqueness
N-(beta-Hydroxyphenethyl)dibenzylamine hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
67031-40-7 |
|---|---|
Molecular Formula |
C22H24ClNO |
Molecular Weight |
353.9 g/mol |
IUPAC Name |
dibenzyl-(2-hydroxy-2-phenylethyl)azanium;chloride |
InChI |
InChI=1S/C22H23NO.ClH/c24-22(21-14-8-3-9-15-21)18-23(16-19-10-4-1-5-11-19)17-20-12-6-2-7-13-20;/h1-15,22,24H,16-18H2;1H |
InChI Key |
XRHNSYXWKBLPCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[NH+](CC2=CC=CC=C2)CC(C3=CC=CC=C3)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Isopropylidenedi-P-phenylenebis[bis[(3-ethyl-3-oxetanyl)methyl]phosphine]](/img/structure/B13764924.png)








![Phenol, 2-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]-](/img/structure/B13764998.png)
![N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]-methanesulfonamide](/img/structure/B13765000.png)

![Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13765014.png)
